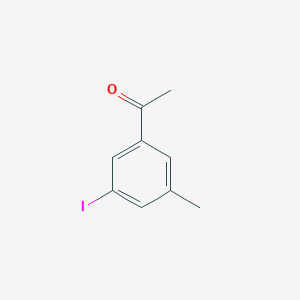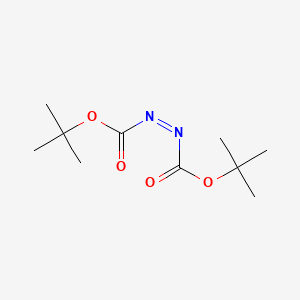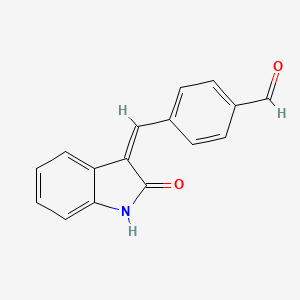
4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde is a chemical compound with the molecular formula C16H11NO2 and a molecular weight of 249.26 g/mol It is characterized by the presence of an oxindole moiety linked to a benzaldehyde group through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde typically involves the condensation of isatin (1H-indole-2,3-dione) with 4-formylbenzaldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various halogenated or nitrated derivatives .
科学的研究の応用
4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde has several scientific research applications, including:
作用機序
The mechanism of action of 4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Spirooxindoles: These compounds share a similar oxindole core structure and are known for their diverse biological activities.
Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid have structural similarities and are studied for their biological effects.
Uniqueness
4-((2-Oxoindolin-3-ylidene)methyl)benzaldehyde is unique due to its specific combination of an oxindole moiety and a benzaldehyde group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
特性
分子式 |
C16H11NO2 |
|---|---|
分子量 |
249.26 g/mol |
IUPAC名 |
4-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]benzaldehyde |
InChI |
InChI=1S/C16H11NO2/c18-10-12-7-5-11(6-8-12)9-14-13-3-1-2-4-15(13)17-16(14)19/h1-10H,(H,17,19)/b14-9- |
InChIキー |
YDCGDCAJTVTWLJ-ZROIWOOFSA-N |
異性体SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)C=O)/C(=O)N2 |
正規SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)C=O)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


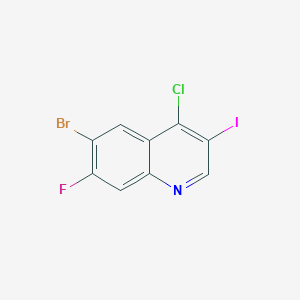
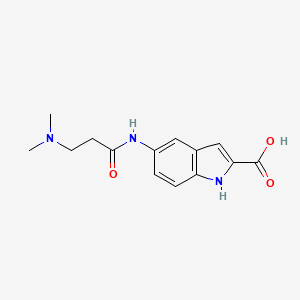
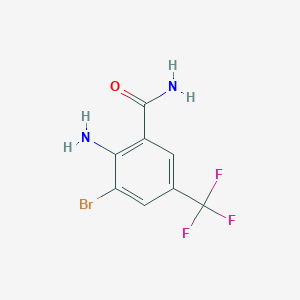
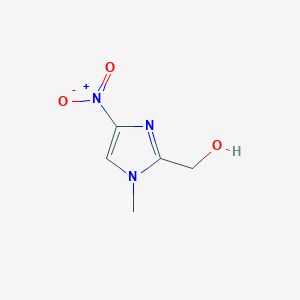
![tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12969371.png)
![3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one](/img/structure/B12969385.png)
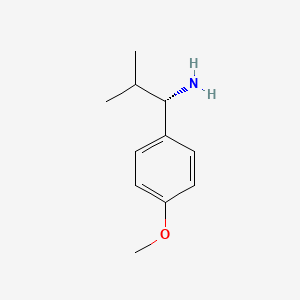
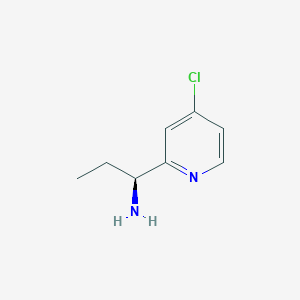
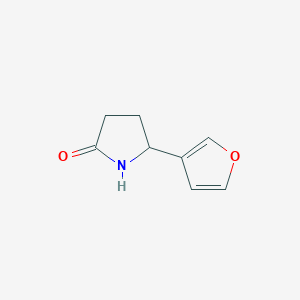
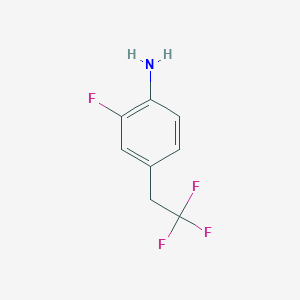
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one](/img/structure/B12969411.png)
![tert-butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate](/img/structure/B12969412.png)
